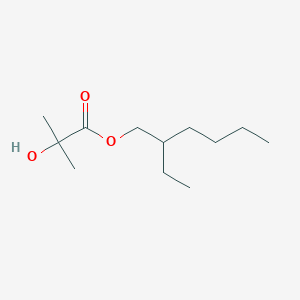
2-Ethylhexyl 2-hydroxy-2-methylpropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethylhexyl 2-hydroxy-2-methylpropanoate is an organic compound belonging to the ester family. Esters are known for their pleasant odors and are often used in fragrances and flavorings. This compound is also known by other names such as ethyl 2-hydroxy-2-methylpropanoate and ethyl α-hydroxyisobutyrate .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethylhexyl 2-hydroxy-2-methylpropanoate typically involves the esterification of 2-hydroxy-2-methylpropanoic acid with 2-ethylhexanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester .
Industrial Production Methods
In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The reactants are mixed in large reactors, and the reaction is catalyzed by an acid catalyst. The product is then purified through distillation to remove any unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions
2-Ethylhexyl 2-hydroxy-2-methylpropanoate can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to its corresponding alcohol and acid in the presence of a strong acid or base.
Transesterification: The ester can react with another alcohol to form a different ester and alcohol.
Oxidation: The ester can be oxidized to form carboxylic acids.
Common Reagents and Conditions
Hydrolysis: Strong acids like hydrochloric acid or strong bases like sodium hydroxide are used.
Transesterification: Catalysts such as sodium methoxide or potassium hydroxide are used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used.
Major Products Formed
Hydrolysis: 2-Ethylhexanol and 2-hydroxy-2-methylpropanoic acid.
Transesterification: A different ester and alcohol depending on the reactants used.
Oxidation: Carboxylic acids.
Scientific Research Applications
2-Ethylhexyl 2-hydroxy-2-methylpropanoate has various applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent in chemical reactions.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Used in the production of fragrances, flavorings, and as a plasticizer in polymer production.
Mechanism of Action
The mechanism of action of 2-Ethylhexyl 2-hydroxy-2-methylpropanoate involves its interaction with various molecular targets. As an ester, it can undergo hydrolysis to release its corresponding alcohol and acid, which can then interact with biological molecules. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-hydroxy-2-methylpropanoate
- Methyl 2-hydroxy-2-methylpropanoate
- 2-Hydroxy-2-methylpropiophenone
Uniqueness
2-Ethylhexyl 2-hydroxy-2-methylpropanoate is unique due to its specific ester structure, which imparts distinct physical and chemical properties. Its longer alkyl chain compared to similar compounds like ethyl 2-hydroxy-2-methylpropanoate and methyl 2-hydroxy-2-methylpropanoate results in different solubility and reactivity characteristics .
Properties
CAS No. |
114214-83-4 |
|---|---|
Molecular Formula |
C12H24O3 |
Molecular Weight |
216.32 g/mol |
IUPAC Name |
2-ethylhexyl 2-hydroxy-2-methylpropanoate |
InChI |
InChI=1S/C12H24O3/c1-5-7-8-10(6-2)9-15-11(13)12(3,4)14/h10,14H,5-9H2,1-4H3 |
InChI Key |
DBJWNMUIBGYRLJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)COC(=O)C(C)(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


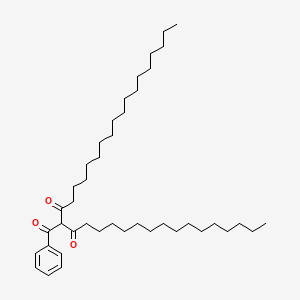
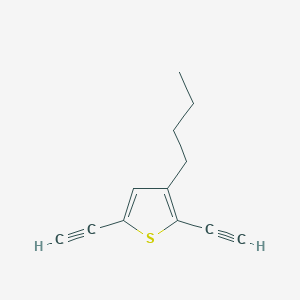
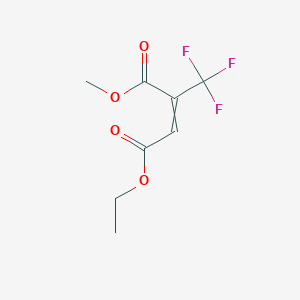
![2-[(3,5-Dibromo-2,4,6-trimethylphenoxy)methyl]oxirane](/img/structure/B14291585.png)

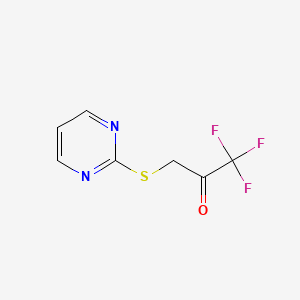
![Benzene, 1,1'-[(1-iodoethylidene)bis(sulfonyl)]bis-](/img/structure/B14291604.png)
![6-Amino-5-{(E)-[2-(benzenesulfonyl)phenyl]diazenyl}naphthalene-2-sulfonic acid](/img/structure/B14291617.png)
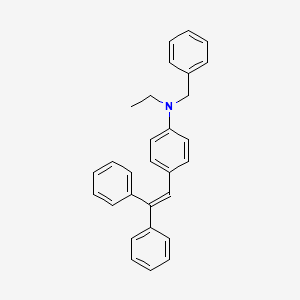


![S-[(2-Ethenylphenyl)methyl] ethanethioate](/img/structure/B14291640.png)

![1-[2-(4-Hydroxy-3-methoxyphenyl)ethyl]-1H-pyrrole-2,5-dione](/img/structure/B14291658.png)
